molecular formula C8H11N3O3 B1395754 Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate CAS No. 871260-40-1

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate

Cat. No. B1395754
M. Wt: 197.19 g/mol
InChI Key: BZTIQLZCLBJUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate is a chemical compound with the CAS Number: 871260-40-1. It has a molecular weight of 197.19 .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate, often involves the use of click 1,3-dipolar cycloaddition . This strategy is used for the synthesis of new 1,3,4-thiadiazole and 1,2,3-triazole hybrid glycoside-based indolyl systems as novel hybrid molecules by reacting azide derivatives with the corresponding acetylated glycosyl terminal acetylenes .


Molecular Structure Analysis

The InChI Code for Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate is 1S/C8H11N3O3/c1-3-14-8 (13)5-11-4-7 (6 (2)12)9-10-11/h4H,3,5H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate is a solid compound with a melting point of 78 - 80 degrees . It has a molecular weight of 197.19 .

Scientific Research Applications

Corrosion Inhibition

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate, as a derivative of triazole, has been studied for its application as a corrosion inhibitor. In a study, similar triazole derivatives demonstrated significant inhibition efficiency in preventing corrosion of mild steel in acidic environments, implying potential utility in industrial settings (Nahlé et al., 2021).

Antimicrobial Activity

Triazole derivatives, which include compounds structurally related to Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate, have been synthesized and evaluated for antimicrobial properties. These compounds have shown potential in combating various microbial strains, indicating their relevance in medical research and potential pharmaceutical applications (Holla et al., 2005).

Coordination Polymers

Research involving the synthesis of coordination polymers has utilized compounds related to Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate. These studies focus on creating novel materials with specific chemical and physical properties, contributing to the field of material science and nanotechnology (Hu et al., 2016).

Supramolecular Chemistry

In supramolecular chemistry, the compound and its derivatives have been explored for their ability to form self-assembled structures and interactions, such as π-hole tetrel bonding. These studies contribute to a deeper understanding of molecular interactions and the design of novel molecular assemblies (Ahmed et al., 2020).

Catalytic Applications

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate derivatives have been investigated in the synthesis of various organic compounds, showcasing their utility as intermediates in organic synthesis and catalysis. This application is essential in the development of new synthetic routes for pharmaceuticals and other organic materials (Oliveira et al., 2006).

Electrochemical Sensors

There's research indicating the use of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate derivatives in the development of electrochemical sensors. These sensors have potential applications in biomedical and environmental monitoring, demonstrating the versatility of triazole derivatives in sensor technology (Beitollahi et al., 2020).

Safety And Hazards

The safety information for Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

The future directions for the research and development of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate and similar compounds could involve further exploration of their antibacterial and other biological activities . There is also a need for more studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and safety and hazards.

properties

IUPAC Name

ethyl 2-(4-acetyltriazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-3-14-8(13)5-11-4-7(6(2)12)9-10-11/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTIQLZCLBJUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(N=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.